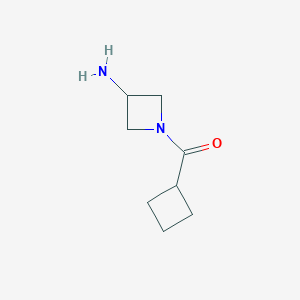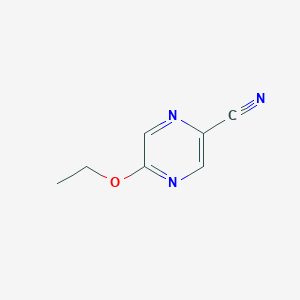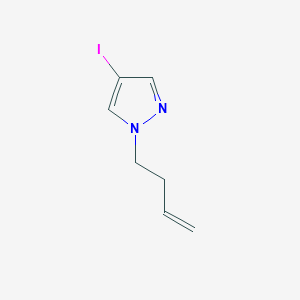![molecular formula C10H8BrN3O B1490631 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1496845-34-1](/img/structure/B1490631.png)
1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(4-bromophenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde, also known as 4-bromophenylmethyl-1H-1,2,3-triazole-4-carbaldehyde, is a compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. This compound is a member of the triazole family and features a bromo group in its structure. Its synthesis and mechanism of action have been studied extensively and it has been found to have various biochemical and physiological effects.
Scientific Research Applications
1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, the compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde. These compounds have potential applications in the fields of medicinal chemistry, such as the synthesis of novel drugs.
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms. Triazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds with biological molecules .
Mode of Action
The bromophenyl group could potentially enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Triazole derivatives have been implicated in a wide range of pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of the bromophenyl and triazole groups could influence these properties, but without specific studies, it’s hard to predict the details .
Result of Action
The cellular and molecular effects of the compound would depend on its specific mode of action and the pathways it affects. These could range from changes in enzyme activity to alterations in signal transduction .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The bromophenyl group could potentially enhance the compound’s stability, while the triazole group might confer resistance to metabolic degradation .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments include its low cost and high purity, which makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. Additionally, the compound is stable and can be stored for extended periods of time. However, the compound is also highly toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the study of 1-(1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehydel)methyl-1H-1,2,3-triazole-4-carbaldehyde. These include further research into the compound’s mechanism of action, biochemical and physiological effects, and potential applications in the fields of organic synthesis and medicinal chemistry. Additionally, further research could be conducted into the compound’s potential toxicity and its ability to interact with other compounds. Finally, further research could be conducted into the synthesis of novel derivatives of the compound and their potential applications.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJMXYAQYWLFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)




![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)